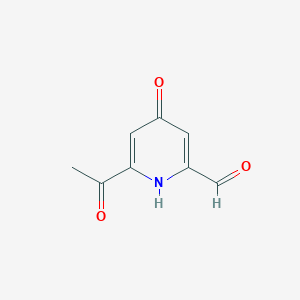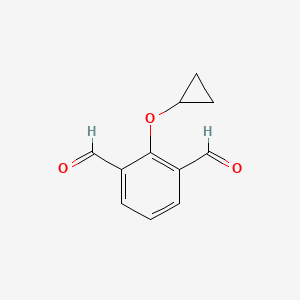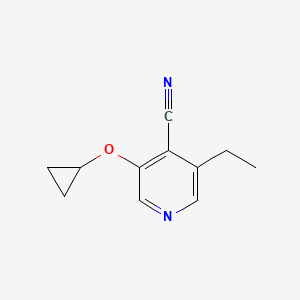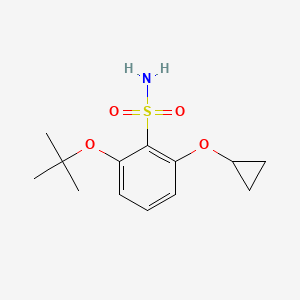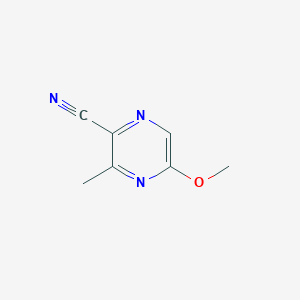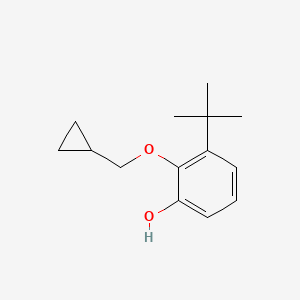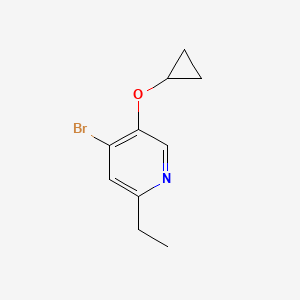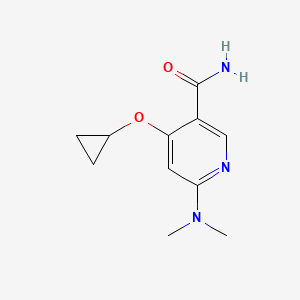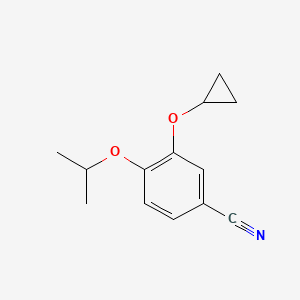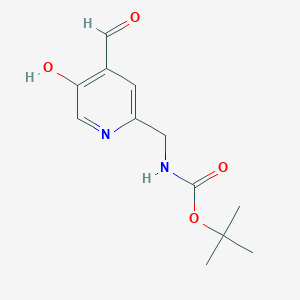
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate: is an organic compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is characterized by the presence of a pyridine ring substituted with formyl and hydroxyl groups, and a tert-butyl carbamate moiety. It is used in various chemical and biological research applications due to its unique structural properties.
Vorbereitungsmethoden
The synthesis of Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate typically involves multi-step reactions. One common synthetic route includes the following steps :
Step 1: The reaction of a pyridine derivative with potassium acetate and palladium diacetate in N,N-dimethylformamide under an inert atmosphere at 85°C for 16 hours.
Step 2: The resulting intermediate is then treated with sodium peroxoborate tetrahydrate in a mixture of tetrahydrofuran and water at 25°C for 16 hours.
Analyse Chemischer Reaktionen
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The formyl group can be reduced to a hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate: has several scientific research applications :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The formyl and hydroxyl groups on the pyridine ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function .
Vergleich Mit ähnlichen Verbindungen
Tert-butyl (4-formyl-5-hydroxypyridin-2-YL)methylcarbamate: can be compared with other similar compounds, such as :
- Tert-butyl 4-formyl-5-methoxypyridin-3-ylcarbamate
- Tert-butyl (5-bromo-3-methoxypyridin-2-yl)methylcarbamate
- Tert-butyl (4-methylpyridin-2-yl)carbamate
These compounds share structural similarities but differ in their substituents, which can influence their chemical reactivity and biological activity. The unique combination of formyl and hydroxyl groups in This compound makes it distinct and valuable for specific research applications.
Eigenschaften
Molekularformel |
C12H16N2O4 |
|---|---|
Molekulargewicht |
252.27 g/mol |
IUPAC-Name |
tert-butyl N-[(4-formyl-5-hydroxypyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H16N2O4/c1-12(2,3)18-11(17)14-5-9-4-8(7-15)10(16)6-13-9/h4,6-7,16H,5H2,1-3H3,(H,14,17) |
InChI-Schlüssel |
UTEOTLOWWPQYMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


